molecular formula C12H20N2O2 B13107681 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one

Cat. No.: B13107681
M. Wt: 224.30 g/mol
InChI Key: LATQIRHTCMSUQX-UHFFFAOYSA-N
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Description

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Formation of reduced forms or hydrogenated derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while reduction could produce dihydropyrazinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic effects and potential use in pharmaceuticals.

    Industry: Utilization in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinone derivatives: Compounds with similar core structures but different substituents.

    Hydroxypyrazines: Compounds with hydroxyl groups attached to the pyrazine ring.

Uniqueness

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrazinone derivatives.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5,6-diethyl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3

InChI Key

LATQIRHTCMSUQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC

Origin of Product

United States

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